molecular formula C9H11ClN2OS B1395366 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide CAS No. 1306603-84-8

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide

Cat. No.: B1395366
CAS No.: 1306603-84-8
M. Wt: 230.72 g/mol
InChI Key: ORMXNHDRBMVEGN-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the chloromethyl group and the cyclopropylacetamide moiety further enhances its chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide typically involves the reaction of 2-chloro-5-chloromethylthiazole with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The thiazole ring can undergo oxidation under specific conditions, resulting in the formation of sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, nitriles, or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
  • 1,3-thiazole derivatives

Uniqueness

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-6(13)12(8-2-3-8)9-11-7(4-10)5-14-9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMXNHDRBMVEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide
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N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide
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N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide
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N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide
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N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide
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N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide

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